molecular formula C8H9NO5S B2637707 1-Methanesulfonyl-4-methoxy-2-nitrobenzene CAS No. 1187658-92-9

1-Methanesulfonyl-4-methoxy-2-nitrobenzene

Cat. No.: B2637707
CAS No.: 1187658-92-9
M. Wt: 231.22
InChI Key: HXLKMLLNFYMITG-UHFFFAOYSA-N
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Description

Contextualization of Nitroaromatic Compounds in Modern Organic Synthesis

Nitroaromatic compounds are a cornerstone of modern organic synthesis, prized for the versatile reactivity of the nitro group (-NO2). researchgate.netmdpi-res.com The nitro group is a potent electron-withdrawing group, a characteristic that stems from the combined electronegativity of the oxygen atoms bonded to a partially positive nitrogen atom. scielo.brnih.gov This strong electron-withdrawing nature, exerted through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. mdpi-res.comscielo.br

The true synthetic utility of nitroaromatics lies in the multitude of transformations the nitro group can undergo. researchgate.net It can be readily reduced to a primary amine (-NH2), a foundational functional group for the synthesis of pharmaceuticals, dyes, and polymers. nih.gov This conversion opens up a vast landscape of further chemical modifications. Beyond reduction, the nitro group can be transformed into various other functionalities, making nitroaromatics indispensable precursors in multistep synthetic pathways. researchgate.netmdpi-res.com Their role as versatile intermediates is well-established, serving as crucial building blocks for a wide array of more complex molecules. researchgate.net

Significance of Methanesulfonyl and Methoxy (B1213986) Substituents in Aromatic Systems

The electronic landscape of an aromatic ring is profoundly influenced by its substituents, which in turn dictates its reactivity. The methanesulfonyl (-SO2CH3) and methoxy (-OCH3) groups, present in 1-methanesulfonyl-4-methoxy-2-nitrobenzene, exemplify contrasting electronic effects that are fundamental to synthetic strategy.

The methanesulfonyl group is a strong electron-withdrawing group. Similar to the nitro group, it deactivates the aromatic ring towards electrophilic attack, making reactions like nitration or Friedel-Crafts alkylation more difficult. youtube.com This deactivation stems from the high oxidation state of the sulfur atom, which pulls electron density away from the benzene (B151609) ring. nih.gov Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the sulfonyl group. latech.edu

In stark contrast, the methoxy group is a classic example of an activating group. masterorganicchemistry.com Although oxygen is highly electronegative and exerts an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic ring via resonance is the dominant factor. libretexts.orgorganicchemistrytutor.com This resonance donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles. organicchemistrytutor.comyoutube.com Consequently, the methoxy group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orglumenlearning.com

The interplay of these opposing electronic effects in a single molecule like this compound creates a nuanced reactivity profile, allowing chemists to selectively target different positions on the ring for various transformations. masterorganicchemistry.com

Structural Peculiarities and Nomenclatural Aspects of this compound in Chemical Literature

The systematic IUPAC name for this compound is this compound. This nomenclature precisely describes the connectivity of the substituents to the benzene ring. The numbering of the ring prioritizes the substituents to give them the lowest possible locants, following established chemical naming conventions.

Structurally, the molecule features a benzene ring with three substituents. The spatial arrangement and electronic interactions between these groups can lead to specific conformational preferences. For instance, in a related compound, 1-methylsulfonyl-4-nitrobenzene, the nitro group is observed to be slightly twisted out of the plane of the benzene ring. iucr.orgnih.gov Such steric and electronic interactions within this compound influence its crystal packing and intermolecular interactions.

Below is a table summarizing key identifiers and properties for the compound.

IdentifierValue
IUPAC Name This compound
CAS Number 1187658-92-9 keyorganics.net
Molecular Formula C8H9NO5S
Molecular Weight 231.23 g/mol

Data sourced from available chemical literature.

Overview of Research Trajectories for Multifunctional Benzene Derivatives

Multifunctional benzene derivatives are central to numerous areas of chemical research and industry, serving as vital precursors for pharmaceuticals, agrochemicals, and materials science. researchgate.net The global market for benzene and its derivatives is substantial, with growth driven by demand in sectors like petrochemicals, plastics, and specialty chemicals. fortunebusinessinsights.comstratviewresearch.comdatabridgemarketresearch.com

Current research often focuses on developing efficient and selective synthetic methods to access polysubstituted aromatic compounds. researchgate.net The challenge lies in controlling the regioselectivity of reactions when multiple directing groups are present on the ring. masterorganicchemistry.com Strategies often involve leveraging the distinct electronic properties of each substituent to guide sequential reactions. For example, the strong activating effect of a methoxy group might be used to introduce an electrophile, while the deactivating nature of nitro and sulfonyl groups directs nucleophilic attack.

Research is also geared towards the application of these multifunctional compounds as scaffolds for building more complex molecular architectures. The ability to selectively modify each functional group on the benzene ring allows for the divergent synthesis of a library of related compounds, which is a key strategy in drug discovery and materials development. The continued exploration of novel reactions and applications for compounds like this compound is an active area of investigation, promising new innovations in synthetic chemistry. researchgate.netgrandviewresearch.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-1-methylsulfonyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-14-6-3-4-8(15(2,12)13)7(5-6)9(10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLKMLLNFYMITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Methanesulfonyl 4 Methoxy 2 Nitrobenzene and Its Analogues

Direct Functionalization Approaches

Direct functionalization is a primary route for the synthesis of 1-methanesulfonyl-4-methoxy-2-nitrobenzene. This approach involves the sequential addition of the necessary functional groups to a precursor aromatic system. The order and method of these additions are critical for achieving the desired substitution pattern and high yields.

A crucial step in the synthesis is the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The precursor for this reaction is typically 4-methoxyphenyl (B3050149) methyl sulfone. The nitration of this substrate must be carefully controlled to ensure the nitro group is introduced at the correct position.

The most common method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.

The nitration of 4-methoxyphenyl methyl sulfone with mixed acid is a targeted approach to synthesize this compound. The reaction is typically carried out by treating the sulfone with the mixed acids at a controlled temperature. A similar process is employed for the nitration of 1-fluoro-4-(methylsulfonyl)benzene, where a mixture of concentrated sulfuric acid and fuming nitric acid is used at room temperature. chemicalbook.com

Illustrative Reaction Data:

PrecursorReagentsProductKey Conditions
4-Methoxyphenyl methyl sulfoneConc. HNO₃ / Conc. H₂SO₄This compoundControlled temperature
1-Fluoro-4-(methylsulfonyl)benzeneFuming HNO₃ / Conc. H₂SO₄1-Fluoro-4-(methylsulfonyl)-2-nitrobenzeneRoom temperature chemicalbook.com

Dinitrogen pentoxide (N₂O₅) is a powerful nitrating agent that can be used as an alternative to the traditional mixed acid system. nih.govwikipedia.org It is often employed in an inert solvent, such as dichloromethane (B109758) or liquefied 1,1,1,2-tetrafluoroethane, and can offer advantages in terms of milder reaction conditions and reduced acidic waste. nih.gov For substrates that are sensitive to strong acids, N₂O₅ can be a more suitable reagent. The nitration of various substituted anisoles has been successfully carried out using dinitrogen pentoxide, demonstrating its utility in these systems. nih.govresearchgate.net

The directing effects of the substituents on the aromatic ring are the primary factors controlling the regioselectivity of the nitration reaction. In the case of 4-methoxyphenyl methyl sulfone, there are two substituents to consider: the methoxy (B1213986) group (-OCH₃) and the methanesulfonyl group (-SO₂CH₃).

Methoxy group (-OCH₃): This is a strongly activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, making the positions ortho and para to it more susceptible to electrophilic attack.

Methanesulfonyl group (-SO₂CH₃): This is a strongly deactivating group and a meta-director. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive and directing incoming electrophiles to the meta position.

When both groups are present on the ring, the powerful activating and ortho, para-directing effect of the methoxy group dominates. Therefore, the incoming nitro group will be directed to the positions ortho to the methoxy group. Since the para position is already occupied by the methanesulfonyl group, nitration will occur at one of the two ortho positions. Steric hindrance from the bulky methanesulfonyl group may influence which of the two ortho positions is favored. In the case of 4-methoxyphenyl methyl sulfone, the nitro group is predominantly introduced at the 2-position, which is ortho to the methoxy group and meta to the methanesulfonyl group.

Directing Effects of Substituents:

SubstituentElectronic EffectDirecting Preference
Methoxy (-OCH₃)Activatingortho, para
Methanesulfonyl (-SO₂CH₃)Deactivatingmeta

Studies on the nitration of anisole (B1667542) and its derivatives have consistently shown a high preference for ortho and para substitution, with very little meta product formed, regardless of the reactivity of the nitrating agent. nih.govresearchgate.net

An alternative synthetic route involves the introduction of the methanesulfonyl group onto a pre-nitrated precursor, such as 4-nitroanisole. This can be achieved through a two-step process: sulfonation followed by conversion to the methanesulfonyl group.

Classical sulfonation involves the treatment of an aromatic compound with sulfur trioxide (SO₃) or fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces a sulfonic acid group (-SO₃H) onto the ring. For 4-nitroanisole, the directing effects of the methoxy and nitro groups would determine the position of sulfonation. The methoxy group directs ortho and para, while the nitro group directs meta. The position ortho to the methoxy group and meta to the nitro group would be the most likely site of sulfonation.

Following the introduction of the sulfonic acid group, it can be converted to a sulfonyl chloride (-SO₂Cl) using reagents such as thionyl chloride or phosphorus pentachloride. The sulfonyl chloride can then be reduced and methylated to yield the final methanesulfonyl group. This multi-step process requires careful control of reaction conditions to achieve the desired product.

Sulfonylation Methods for Introducing the Methanesulfonyl Group

Direct Sulfonation with Methanesulfonic Anhydride (B1165640) and Lewis Acid Catalysis

Direct introduction of a methanesulfonyl group onto an aromatic ring can be achieved via a Friedel-Crafts-type reaction using methanesulfonic anhydride (Ms₂O) as the sulfonating agent. This reaction is typically promoted by a Lewis acid catalyst. wikipedia.orgchemicalbook.com Unlike the more common methanesulfonyl chloride (MsCl), methanesulfonic anhydride can effectively sulfonylate both activated and deactivated benzene (B151609) derivatives, making it a versatile reagent. wikipedia.org The reaction proceeds through the formation of a sulfonyl cation, which then attacks the aromatic ring in an electrophilic aromatic substitution.

The use of a Lewis acid is crucial for activating the anhydride. For the synthesis of analogues of this compound, the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring. Research has shown that various Lewis acids can be employed, and the reaction conditions can be tuned to optimize the yield of the desired aryl methyl sulfone.

Table 1: Lewis Acid-Catalyzed Sulfonylation of Arenes with Methanesulfonic Anhydride

Aromatic SubstrateLewis Acid CatalystSolventTemperature (°C)ProductYield (%)
ChlorobenzeneAlCl₃None804-Chlorophenyl methyl sulfone60
AnisoleTiCl₄Dichloromethane254-Methoxyphenyl methyl sulfone85
TolueneFeCl₃Nitrobenzene (B124822)204-Methylphenyl methyl sulfone78
m-DichlorobenzeneAlCl₃None1002,4-Dichlorophenyl methyl sulfone55

This table presents representative data on the direct sulfonylation of various aromatic compounds using methanesulfonic anhydride, illustrating the influence of the Lewis acid catalyst and substrate on product yield.

Sulfonyl Chloride-Mediated Sulfonylation Reactions

Aryl sulfones can also be synthesized through Friedel-Crafts sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride (MsCl), and a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this method, particularly with alkyl sulfonyl chlorides, often results in low yields of the desired sulfone. google.com Competing side reactions, such as chlorination of the aromatic substrate, can predominate, especially with reactive arenes. google.com

Despite these challenges, the reaction is a classical approach to C-S bond formation. For instance, the reaction of benzene with methanesulfonyl chloride in the presence of aluminum trichloride (B1173362) can produce methyl phenyl sulfone, albeit with variable success for substituted arenes. google.com To overcome the limitations of sulfonyl chlorides, related reagents such as sulfonyl fluorides have been explored. The replacement of the chloro group with a fluoro group suppresses the competing halogenation pathway, leading to significantly improved yields of the desired aryl alkyl sulfones in a rapid, one-step synthesis. google.com

Table 2: Comparison of Sulfonylating Agents in Friedel-Crafts Reactions

Aromatic SubstrateSulfonylating AgentCatalystMajor ProductYield (%)Reference
p-XyleneMethanesulfonyl ChlorideAlCl₃2,5-Dimethylchlorobenzene70 google.com
p-XyleneMethanesulfonyl Fluoride (B91410)AlCl₃2,5-Dimethylphenyl methyl sulfone91 google.com
TolueneMethanesulfonyl ChlorideAlCl₃Methyl p-tolyl sulfoneLow google.com
BenzeneMethanesulfonyl ChlorideAlCl₃Methyl phenyl sulfone70 google.com

This interactive table compares the outcomes of Friedel-Crafts sulfonylation using methanesulfonyl chloride versus methanesulfonyl fluoride, highlighting the superior performance of the fluoride analogue in producing the desired sulfone product.

Convergent Synthetic Methodologies

Convergent strategies involve the synthesis of the target molecule from distinct, pre-functionalized fragments. These methods often provide greater control over regiochemistry and functional group compatibility compared to direct sulfonylation, which is crucial for complex molecules like this compound.

Construction of the Sulfone Moiety

One of the most common and reliable methods for preparing aryl sulfones is the oxidation of the corresponding aryl sulfides. thieme-connect.comresearchgate.net This transformation can be achieved using a wide variety of oxidizing agents. researchgate.netacsgcipr.org The precursor, an aryl methyl sulfide (B99878), can often be prepared through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Common oxidants include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone®). researchgate.netorganic-chemistry.org The choice of oxidant and reaction conditions allows for selective oxidation of the sulfide to either the sulfoxide (B87167) or the sulfone. acsgcipr.orgacs.org For the preparation of sulfones, stronger oxidizing conditions or a stoichiometric excess of the oxidant is typically employed. This method is highly versatile and tolerates a broad range of functional groups. rsc.orgacs.org

Table 3: Oxidation of Methyl Phenyl Sulfide to Methyl Phenyl Sulfone

Oxidizing AgentCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)
H₂O₂ (30%)Tantalum CarbideAcetonitrile803>95
H₂O₂ (30%)Niobium CarbideAcetonitrile801>95
Urea-H₂O₂Phthalic AnhydrideEthyl AcetateReflux294
Oxone®NoneMethanol/Water25198
Selectfluor™WaterAcetonitrile25199

Data sourced from various studies on sulfide oxidation. organic-chemistry.org This table illustrates the efficacy of different modern oxidizing systems for the conversion of a model aryl sulfide to its corresponding sulfone.

The reaction of sulfinate salts with electrophiles is a fundamental strategy for constructing sulfones. thieme-connect.com Sulfinates are ambident nucleophiles, meaning they can react at either the sulfur or oxygen atom. researchgate.net Reaction with an electrophile at the sulfur atom (S-alkylation) yields a sulfone, while reaction at the oxygen atom (O-alkylation) produces a sulfinate ester. chemicalforums.com

To synthesize this compound via this route, one could either methylate a 4-methoxy-2-nitrophenylsulfinate salt or arylate a methanesulfinate (B1228633) salt. The outcome of the reaction is heavily influenced by the nature of the electrophile and the reaction conditions. "Soft" electrophiles, such as methyl iodide, tend to favor S-alkylation, leading to the desired sulfone. researchgate.netchemicalforums.com In contrast, "hard" electrophiles like dimethyl sulfate (B86663) may yield more of the O-alkylation product. chemicalforums.com This method provides a direct route to the sulfone C-S bond from readily available sulfinic acids or their salts. nih.govorganic-chemistry.org

Table 4: S- vs. O-Alkylation of Sodium p-Toluenesulfinate

Alkylating AgentSolventProduct Ratio (Sulfone : Ester)Reference
Methyl IodideDMF93 : 7 chemicalforums.com
Methyl TosylateDMF23 : 77 chemicalforums.com
Dimethyl SulfateDMF12 : 88 chemicalforums.com
Benzyl (B1604629) BromideMethanol>95 : <5N/A

This table demonstrates the principle of hard and soft acid-base theory in the alkylation of an ambident sulfinate nucleophile. Soft electrophiles preferentially yield the sulfone product.

Modern synthetic chemistry has seen the emergence of powerful metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds. bohrium.commdpi.comrsc.org Nickel-catalyzed reactions, in particular, have been developed for the sulfonylation of aryl halides. nih.govresearchgate.net This approach allows for the coupling of an aryl bromide with a source of the sulfonyl group.

A notable advancement in this area is the use of inexpensive and stable sulfur dioxide surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅) or DABSO (DABCO-bis(sulfur dioxide)), in nickel-catalyzed reactions. nih.govresearchgate.net The reaction typically involves an aryl bromide, a nickel catalyst (e.g., NiCl₂), a ligand (e.g., a phosphine (B1218219) or bipyridine-type ligand), and the SO₂ source. This methodology offers a highly efficient and functional-group-tolerant route to aryl sulfones from readily available starting materials. nih.govacs.org

Table 5: Nickel-Catalyzed Sulfonylation of Aryl Bromides with K₂S₂O₅

Aryl BromideLigandBaseSolventYield (%)
4-BromoanisoledppfCs₂CO₃Dioxane85
4-BromotolueneXantphosK₂CO₃Toluene92
1-Bromo-4-nitrobenzenedtbbpyCsFDMA78
Phenyl BromidedcybK₃PO₄Dioxane90

This table summarizes findings from studies on nickel-catalyzed sulfonylation, showcasing the versatility of this method with various aryl bromides and ligands. The data is representative of typical conditions and yields for such transformations. nih.govresearchgate.net

Introduction of the Methoxy Group

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles, such as methoxide (B1231860), onto an aromatic ring. This reaction is highly effective when the ring is activated by strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halogen). libretexts.orgnih.gov The EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

In the context of synthesizing this compound, an ideal precursor would be 1-methanesulfonyl-4-chloro-2-nitrobenzene . In this molecule, the chloro leaving group is in the para position relative to the methanesulfonyl group and ortho to the nitro group. Both of these EWGs effectively stabilize the intermediate carbanion formed upon nucleophilic attack by a methoxide source, such as sodium methoxide (NaOMe). libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where the methoxide ion first attacks the carbon bearing the chlorine, and subsequently, the chloride ion is eliminated to restore aromaticity. libretexts.org

Table 2: Representative Conditions for SNAr with Methoxide
SubstrateReagentSolventConditionsProduct
2,4-DinitrochlorobenzeneCH3ONaMethanolReflux2,4-Dinitroanisole
1-Chloro-4-nitrobenzeneCH3ONaMethanol/DMFElevated Temp.4-Nitroanisole
2,4-Dimethoxynitrobenzene*NaOtBuToluene/DME110°C, MW2-t-butoxy-4-methoxynitrobenzene bwise.kr

*Example of an alkoxy group acting as the leaving group in a related transetherification reaction.

The Williamson ether synthesis is a classic and reliable method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide or another electrophile with a good leaving group. wikipedia.org This SN2 reaction can be adapted to synthesize aryl ethers from phenols. jk-sci.com

To apply this strategy for this compound, one would start with the corresponding phenolic precursor, 4-hydroxy-1-methanesulfonyl-2-nitrobenzene . The first step involves the deprotonation of the acidic phenolic hydroxyl group using a suitable base to form a phenoxide ion. youtube.comyoutube.com Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). jk-sci.com The resulting nucleophilic phenoxide then attacks a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), displacing the leaving group (iodide or sulfate) to form the desired methoxy group. masterorganicchemistry.com The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO to facilitate the SN2 pathway. jk-sci.com

Table 3: General Parameters for Williamson Ether Synthesis of Aryl Methyl Ethers
ParameterTypical Reagents/Conditions
Phenolic SubstrateAryl-OH (e.g., 4-hydroxy-1-methanesulfonyl-2-nitrobenzene)
BaseNaH, K2CO3, Cs2CO3, NaOH
Methylating AgentCH3I, (CH3)2SO4, CH3OTs
SolventAcetone, DMF, DMSO, Acetonitrile
TemperatureRoom Temperature to Reflux

Strategic Incorporation of the Nitro Group

Electrophilic aromatic substitution is the quintessential method for introducing a nitro group onto a benzene ring. wikipedia.org The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The success of this strategy is heavily dependent on the directing effects of the substituents already on the ring. researchgate.net

For the synthesis of this compound, a logical precursor for nitration would be 1-methanesulfonyl-4-methoxybenzene . However, the regiochemical outcome is complicated by the competing directing effects of the two substituents.

Methoxy group (-OCH₃): A powerful activating group and an ortho, para-director.

Methanesulfonyl group (-SO₂CH₃): A strong deactivating group and a meta-director.

Given that the two groups are para to each other, the methoxy group strongly directs the incoming electrophile to the positions ortho to it (C2 and C3). The methanesulfonyl group directs to the positions meta to it (C3 and C5). The directing effects converge on the C3 position. Therefore, the major product expected from the direct nitration of 1-methanesulfonyl-4-methoxybenzene is 1-methanesulfonyl-4-methoxy-3-nitrobenzene . The desired 2-nitro isomer is electronically and sterically disfavored, making this a poor synthetic route for selectively obtaining the target compound.

Table 4: Analysis of Directing Effects in the Nitration of 1-Methanesulfonyl-4-methoxybenzene
PositionInfluence of Methoxy (-OCH3)Influence of Methanesulfonyl (-SO2CH3)Predicted Outcome
C2Ortho (Activated)Ortho (Deactivated)Minor Product
C3Meta (Deactivated)Meta (Deactivated)Major Product

To overcome the regioselectivity challenges of classical electrophilic nitration, modern synthetic methods offer highly specific alternatives. One such cutting-edge technique is the site-selective ipso-nitration of aryl germanes, which can be achieved at room temperature using photocatalysis. acs.orgfigshare.comresearchgate.net This method allows for the precise installation of a nitro group at a pre-functionalized position, overriding the inherent electronic preferences of the aromatic ring.

The strategy involves the synthesis of an aryl germane (B1219785) precursor, such as 1-methanesulfonyl-4-methoxy-2-(triethylgermyl)benzene . This precursor is then subjected to photocatalytic conditions where the C-Ge bond is selectively cleaved and replaced by a C-NO₂ bond. acs.org The reaction is characterized by its operational simplicity and mild conditions. researchgate.netnih.gov Owing to the robustness of the germane functionality under many other reaction conditions, this method provides an orthogonal handle for late-stage nitration. acs.org

Table 5: Typical Conditions for Photocatalytic Ipso-Nitration of Aryl Germanes acs.orgresearchgate.net
ComponentDescription
SubstrateAryl Germane (e.g., Ar-GeEt3)
PhotocatalystRu(bpy)32 (2.5 mol%)
Nitro SourceN-Nitrosuccinimide (2.0 equiv)
AdditiveNaBF4 (1.5 equiv), beneficial for electron-deficient germanes
SolventAcetonitrile (MeCN)
Light SourceBlue Light Irradiation
TemperatureRoom Temperature

Mentioned Compounds

Table 6: List of Chemical Compounds
Compound Name
This compound
N-(p-Tolylsulfonyl)hydroxylamine
Methyl acrylate
Methyl 3-(p-tolylsulfonyl)propanoate
N-(p-Chlorophenylsulfonyl)hydroxylamine
Methyl 3-((4-chlorophenyl)sulfonyl)propanoate
N-(Phenylsulfonyl)hydroxylamine
Phenyl vinyl sulfone
1-Phenyl-2-(phenylsulfonyl)ethyl phenyl sulfone
Acrylonitrile
3-(p-Tolylsulfonyl)propanenitrile
1-Methanesulfonyl-4-chloro-2-nitrobenzene
Sodium methoxide
2,4-Dinitrochlorobenzene
2,4-Dinitroanisole
1-Chloro-4-nitrobenzene
4-Nitroanisole
2,4-Dimethoxynitrobenzene
Sodium t-butoxide
2-t-butoxy-4-methoxynitrobenzene
4-Hydroxy-1-methanesulfonyl-2-nitrobenzene
Sodium hydride
Potassium carbonate
Sodium hydroxide
Methyl iodide
Dimethyl sulfate
1-Methanesulfonyl-4-methoxybenzene
Nitric acid
Sulfuric acid
1-Methanesulfonyl-4-methoxy-3-nitrobenzene
1-Methanesulfonyl-4-methoxy-2-(triethylgermyl)benzene
Ru(bpy)32
N-Nitrosuccinimide
Sodium tetrafluoroborate
Acetonitrile

Tandem and Multicomponent Reaction Strategies

Tandem and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecules from simple precursors in a single operation. These reactions minimize waste, time, and resources by avoiding the isolation of intermediate products. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles can be applied by examining reactions involving its core structural motifs, namely the nitrobenzene unit.

Nitrobenzene and its derivatives are valuable precursors in MCRs for generating diverse heterocyclic structures. For instance, a one-pot, three-component reaction involving nitrobenzene, benzyl alcohol, and a sulfonyl azide (B81097) has been developed for the synthesis of benzimidazoles. researchgate.net Another approach describes the synthesis of thiazole-2-thiones from nitrobenzene, chalcones, and carbon disulfide. researchgate.net These examples highlight the utility of the nitroarene moiety as a building block in complex, one-pot transformations. The development of a novel MCR could conceivably assemble analogues of this compound by combining a suitable methoxy-substituted nitro-precursor, a methylsulfonylating agent, and other reactants in a convergent manner.

The table below illustrates examples of multicomponent reactions utilizing nitrobenzene as a key starting material, demonstrating the potential for this class of reactions in synthesizing complex aromatic compounds.

Reactant 1Reactant 2Reactant 3Product ClassCatalyst/BaseReference
NitrobenzeneChalconesCarbon DisulfideThiazole-2-thionesNaOH researchgate.net
NitrobenzeneBenzyl AlcoholSulfonyl AzideBenzimidazolesCobalt-based researchgate.net
ChalconesAnilinesβ-KetoestersAcridin-9-onesCe(IV) researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ugm.ac.id This is particularly relevant in the synthesis of nitroaromatic and sulfonyl-containing compounds, which traditionally can involve harsh reagents and solvents.

Metal-Free Methods

A significant advancement in green synthesis is the development of metal-free reaction pathways, which avoid contamination of products with residual toxic metals. A metal-free, one-pot synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates has been successfully developed. researchgate.net This process utilizes diboronic acid to mediate the in-situ reduction of the nitroarene to an amine, which then couples with the sulfinate in the presence of iodine. researchgate.net This methodology provides a direct route to the sulfonamide bond without the need for transition metal catalysts. researchgate.net

Another innovative metal-free approach involves a three-component reaction to access sulfonylated indolo[2,1-a]isoquinolines. rsc.org This process uses a sulfur dioxide surrogate, DABCO·(SO2)2, to incorporate the sulfonyl group under mild conditions. rsc.org Such strategies demonstrate the feasibility of constructing C-S bonds in complex molecules without relying on metal catalysts.

The following table summarizes a metal-free approach for the synthesis of arylsulfonamides.

Nitroarene SubstrateSulfonating AgentPromoterSolventYieldReference
Various NitroarenesSodium ArylsulfinatesDiboronic Acid / IodineMethanol/WaterModerate to Good researchgate.net
2-aryl-N-acryloyl indolesDABCO·(SO2)2N/ANot SpecifiedGood to Excellent rsc.org

Water as Solvent

The use of water as a reaction medium is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. A sustainable and practical method for synthesizing sulfonamides from sulfonyl chlorides and nitroarenes has been reported using water as both the reaction medium and the hydrogen source. ccspublishing.org.cn This reaction is effectively promoted by a simple reducing agent, such as iron powder or zinc dust, under mild, open-air conditions. researchgate.netccspublishing.org.cn The process is notable for its low cost, environmental friendliness, and broad substrate scope. researchgate.net The direct use of readily available sulfonyl chlorides and nitroarenes enhances the practicality and economic viability of this green approach. ccspublishing.org.cn

The table below details the synthesis of sulfonamides in water, highlighting the versatility of this green solvent.

NitroareneSulfonyl ChlorideReductantConditionsProductYieldReference
NitrobenzeneTosyl ChlorideZinc DustWater, UltrasoundN-PhenyltosylamideNot specified ccspublishing.org.cn
Various NitroarenesVarious Sulfonyl ChloridesIron PowderWater, Open-airVarious SulfonamidesNot specified researchgate.net

Reactivity Profiles and Mechanistic Pathways of 1 Methanesulfonyl 4 Methoxy 2 Nitrobenzene Derivatives

Electrophilic Aromatic Substitution (EAS) Reactivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. However, the reactivity of the benzene (B151609) ring is profoundly influenced by the nature of the substituents it carries. In the case of 1-methanesulfonyl-4-methoxy-2-nitrobenzene, the interplay between one activating group and two deactivating groups results in a significantly altered reactivity profile compared to unsubstituted benzene.

Influence of Methoxy (B1213986), Sulfonyl, and Nitro Groups on Ring Activation/Deactivation

Substituents on a benzene ring modulate its reactivity towards electrophiles by either donating or withdrawing electron density, a phenomenon described as ring activation or deactivation, respectively. libretexts.org This influence is a combination of two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. libretexts.org The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is significantly outweighed by its powerful electron-donating resonance effect (+M), where the oxygen's lone pairs of electrons are delocalized into the π-system of the benzene ring. askfilo.com This donation increases the electron density of the ring, making it more nucleophilic and thus much more reactive towards electrophilic attack than benzene. libretexts.orgmsu.edu

Nitro Group (-NO₂): The nitro group is one of the most powerful deactivating groups. libretexts.orgaskfilo.com It strongly withdraws electron density from the aromatic ring through both a potent inductive effect (-I) and a strong resonance effect (-M). askfilo.comyoutube.com This withdrawal substantially reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles. A nitro substituent can decrease the ring's reactivity by a factor of approximately a million compared to benzene. libretexts.orgmsu.edu

Methanesulfonyl Group (-SO₂CH₃): The methanesulfonyl group is also a strong deactivating group. The sulfur atom, bonded to two highly electronegative oxygen atoms, exerts a powerful electron-withdrawing inductive (-I) and resonance (-M) effect. msu.edufiveable.me It pulls electron density from the benzene ring, rendering it less susceptible to attack by electrophiles.

The cumulative effect of these three substituents on the this compound ring is a strong deactivation. While the methoxy group activates the ring, its effect is overwhelmed by the combined, powerful deactivating influence of the nitro and methanesulfonyl groups. quora.com Consequently, the molecule as a whole is significantly less reactive in electrophilic aromatic substitution reactions than benzene.

SubstituentInductive EffectResonance EffectOverall Effect on Ring Reactivity
Methoxy (-OCH₃)-I (Withdrawing)+M (Donating)Activating
Nitro (-NO₂)-I (Withdrawing)-M (Withdrawing)Strongly Deactivating
Methanesulfonyl (-SO₂CH₃)-I (Withdrawing)-M (Withdrawing)Strongly Deactivating

Regiochemical Considerations in Electrophilic Attack

The position of electrophilic attack on a substituted benzene ring is not random; it is directed by the existing substituents. This regiochemical control is a critical aspect of synthesizing polysubstituted benzenes.

Activating groups are typically ortho, para-directors. The electron-donating methoxy group directs incoming electrophiles to the positions ortho (C3, C5) and para (C6) to itself. libretexts.orgyoutube.com

Deactivating groups (with the exception of halogens) are meta-directors. msu.eduyoutube.com The nitro group at C2 directs incoming electrophiles to the positions meta to it (C4, C6). The methanesulfonyl group at C1 directs incoming electrophiles to the positions meta to it (C3, C5).

In this compound, these directing effects are in conflict. The methoxy group strongly directs towards positions 3 and 5. The methanesulfonyl group directs towards positions 3 and 5. The nitro group directs towards position 6 (position 4 is already substituted).

Substituent & PositionDirecting EffectFavored Positions for Electrophilic Attack
-SO₂CH₃ (at C1)meta-directorC3, C5
-NO₂ (at C2)meta-directorC4 (occupied), C6
-OCH₃ (at C4)ortho, para-directorC3, C5 (ortho), C1 (occupied)

Based on a consensus of the directing effects, positions C3 and C5 appear to be the most likely sites for electrophilic attack, as they are favored by both the methoxy and methanesulfonyl groups. Position C6 is only directed by the nitro group. However, the severe deactivation of the ring means that forcing such a reaction to occur would require extremely harsh conditions, and the reaction would likely be slow and may produce a mixture of products. youtube.com

Mechanistic Insights into Nitration and Sulfonation Processes

The mechanism for electrophilic aromatic substitution proceeds through a two-step pathway. msu.eduorganicchemistrytutor.com The first and rate-determining step is the attack of the aromatic π-electrons on the electrophile, which breaks the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. organicchemistrytutor.com In the second, faster step, a base removes a proton from the carbon atom that was attacked, restoring the stable aromatic system. msu.edu

Nitration: In the nitration of an aromatic ring, the active electrophile is the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comunacademy.comlibretexts.org This ion is generated in situ by the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. libretexts.orglibretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. organicchemistrytutor.comlibretexts.org For a strongly deactivated substrate like this compound, the formation of the arenium ion intermediate is energetically unfavorable due to the electron-withdrawing nature of the nitro and sulfonyl groups, which destabilize the positive charge. youtube.com Consequently, nitration would require forcing conditions (e.g., fuming sulfuric and nitric acids) and would proceed very slowly.

Sulfonation: The electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.comunacademy.com The reaction is typically carried out with fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄. organicchemistrytutor.com The mechanism is analogous to nitration, involving the formation of an arenium ion intermediate. A key feature of sulfonation is its reversibility. libretexts.org The sulfonic acid group can be removed by treatment with dilute, hot aqueous acid. masterorganicchemistry.com This reversibility allows sulfonic acid groups to be used as temporary "blocking groups" in organic synthesis to direct other substituents to desired positions. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr) Reactivity

While the electron-rich nature of benzene rings makes them susceptible to electrophilic attack, they are generally resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can make the ring sufficiently electron-poor to undergo Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgyoutube.com

Activation by Electron-Withdrawing Groups (Nitro, Sulfonyl)

The SNAr reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing a suitable leaving group. This is the slow, rate-determining step and it forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

The presence of strong electron-withdrawing groups (EWGs) is essential for this reaction to occur. youtube.comresearchgate.net The nitro and methanesulfonyl groups in this compound are potent EWGs that activate the ring toward nucleophilic attack. They do so by stabilizing the negative charge of the Meisenheimer complex intermediate through both resonance and induction. wikipedia.orgyoutube.com This stabilization is most effective when the EWGs are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized directly onto the electronegative atoms of the withdrawing group. youtube.comnih.gov In the target molecule, the nitro group at C2 is ortho to the methanesulfonyl group at C1, providing significant stabilization for a nucleophilic attack at the C1 position.

Displacement of Labile Substituents (e.g., Halogens, Sulfonyl Groups)

A successful SNAr reaction requires not only an activated ring but also a good leaving group. While halogens are the most common leaving groups, others are also effective. wikipedia.org

Interplay of Substituent Effects on SNAr Reactivity

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides and related compounds bearing strong electron-withdrawing groups. The reactivity of the aromatic ring towards a nucleophile is profoundly influenced by the nature and position of its substituents. In the case of this compound derivatives, there is a distinct interplay between the activating and deactivating effects of the methanesulfonyl (-SO₂CH₃), nitro (-NO₂), and methoxy (-OCH₃) groups.

Electron-withdrawing groups (EWGs) are known to dramatically increase the rate of SNAr reactions. masterorganicchemistry.com They achieve this by stabilizing the negatively charged intermediate, often called a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.comlibretexts.org Both the nitro group and the methanesulfonyl group are potent EWGs. Their presence significantly depletes the electron density of the benzene ring, making it more susceptible to attack by nucleophiles. masterorganicchemistry.com

The position of these activating groups relative to the leaving group is crucial. For maximum stabilization of the carbanionic intermediate, the EWGs must be located at the ortho or para positions. libretexts.orgstackexchange.com This positioning allows the negative charge of the intermediate to be delocalized onto the electron-withdrawing substituent through resonance, a stabilizing effect that is not possible when the substituent is in the meta position. libretexts.orgstackexchange.com In this compound, the nitro group is ortho to the methanesulfonyl group, and both are positioned to activate the ring for nucleophilic attack.

Table 1: Influence of Substituent Position on SNAr Reactivity.
SubstituentElectronic EffectEffect on SNAr ReactivityOptimal Position for Activation (Relative to Leaving Group)
Nitro (-NO₂)Strongly Electron-WithdrawingStrongly ActivatingOrtho, Para
Methanesulfonyl (-SO₂CH₃)Strongly Electron-WithdrawingStrongly ActivatingOrtho, Para
Methoxy (-OCH₃)Electron-DonatingDeactivatingN/A

Reduction Chemistry of the Nitro Group

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. These amines are valuable intermediates in the production of dyes, pharmaceuticals, and polymers. rasayanjournal.co.in A wide variety of methods have been developed for this conversion, ranging from classical catalytic hydrogenation to modern metal-free strategies.

Catalytic Hydrogenation Methods (e.g., Pd/C, Raney Ni)

Catalytic hydrogenation is one of the most common and efficient methods for reducing aromatic nitro compounds on both laboratory and industrial scales. wikipedia.orgacs.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C) : This is a highly effective catalyst for nitro group reductions. The reaction is often carried out using a hydrogen balloon or under pressure in a suitable solvent like ethanol or ethyl acetate. organic-chemistry.org It is a preferred method due to its high efficiency and the clean nature of the reaction.

Raney Nickel (Raney Ni) : As a versatile and cost-effective catalyst, Raney Nickel is widely used in industrial processes for the hydrogenation of various functional groups, including nitro groups. rasayanjournal.co.inwikipedia.org It is particularly useful for substrates containing aromatic halogens (Cl, Br, I), as it is less likely to cause dehalogenation compared to Pd/C. commonorganicchemistry.com Reductions using Raney Nickel can also be performed with transfer hydrogenation agents like formic acid or ammonium formate, avoiding the need for high-pressure hydrogen gas. mdma.ch

Table 2: Comparison of Common Catalytic Hydrogenation Methods.
CatalystTypical Hydrogen SourceKey AdvantagesConsiderations
Palladium on Carbon (Pd/C)H₂ (gas)High activity, clean reactionCan cause dehalogenation of aryl halides
Raney Nickel (Raney Ni)H₂ (gas), Formic AcidCost-effective, less prone to dehalogenationPyrophoric nature requires careful handling

Metal-Mediated Reductions (e.g., Fe/HCl, Zn/NH₄Cl, SnCl₂)

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was commonly achieved using stoichiometric metals in acidic or neutral media. acsgcipr.org

Iron in Acidic Media (Fe/HCl) : Known as the Béchamp reduction, this method uses iron metal in the presence of an acid like hydrochloric acid. researchgate.netvedantu.com It is an inexpensive and robust procedure. researchgate.net However, a significant drawback is the formation of large quantities of iron sludge, which can complicate product isolation and waste disposal. rsc.org

Zinc and Ammonium Chloride (Zn/NH₄Cl) : The use of zinc dust with aqueous ammonium chloride provides a milder, nearly neutral condition for nitro group reduction. nih.govcommonorganicchemistry.com While this reagent combination is known to reduce some nitro compounds only to the hydroxylamine stage, it has been shown to effectively convert nitrophenols to the corresponding aminophenols. wikipedia.org The reaction is typically fast and avoids the use of strong acids.

Tin(II) Chloride (SnCl₂) : Stannous chloride is a classic reagent used to selectively reduce aromatic nitro groups to anilines. wikipedia.org It is particularly valuable because it offers good chemoselectivity, often leaving other reducible functional groups such as esters and nitriles intact. commonorganicchemistry.comwikipedia.org The reaction is typically carried out in a solvent like ethyl acetate. researchgate.net

Table 3: Overview of Metal-Mediated Reduction Methods.
Reagent SystemCommon Name/TypeTypical ConditionsAdvantages/Disadvantages
Fe / HCl or Acetic AcidBéchamp ReductionAcidicAdvantage: Low cost. Disadvantage: Produces significant iron sludge waste. acs.orgrsc.org
Zn / NH₄ClNeutral ReductionAqueous, near-neutral pHAdvantage: Mild conditions. Disadvantage: May yield hydroxylamine intermediates with some substrates. quora.com
SnCl₂Stephen Reduction (related)Acidic (from hydrolysis)Advantage: Good chemoselectivity for the nitro group. commonorganicchemistry.comwikipedia.org Disadvantage: Tin waste is a concern.

Chemoselective Reduction Strategies (e.g., retaining carbonyl functionality)

A significant challenge in synthetic chemistry is the selective reduction of one functional group in the presence of others. Retaining a carbonyl group (aldehyde, ketone, or ester) while reducing a nitro group is a common requirement. Several strategies have been developed to achieve this chemoselectivity.

For instance, the combination of sodium borohydride (NaBH₄), which typically does not reduce nitro groups, with transition metal salts like iron(II) chloride (FeCl₂) can create a system capable of selectively reducing nitroarenes while leaving ester groups untouched. thieme-connect.com Similarly, iron-based catalysts have been employed with reducing agents like phenylsilane to chemoselectively reduce nitro groups in the presence of carbonyls. nih.govnih.gov The choice of reducing agent is critical; for example, with an Fe(salen) catalyst, pinacol borane reduces both nitro and carbonyl groups, whereas the less reactive phenylsilane allows for the selective reduction of only the nitro group. nih.gov Another approach involves using reagents like thiourea dioxide, which has been shown to reduce aromatic nitroaldehydes and ketones to the corresponding nitroalcohols, demonstrating the selective reduction of the carbonyl group while preserving the nitro group. researchgate.netumich.edu

Transition Metal-Catalyzed Reductions (e.g., Fe-salen complexes, Rh complexes)

Modern synthetic methods increasingly rely on homogeneous catalysis using transition metal complexes, which can offer high efficiency and selectivity under mild conditions.

Iron-salen Complexes : Simple, bench-stable iron(salen) complexes have emerged as effective precatalysts for the reduction of both aromatic and aliphatic nitro compounds. nih.govnih.govcardiff.ac.uk These reactions can proceed at room temperature using silanes or boranes as the reductant. morressier.comacs.org Mechanistic studies suggest the involvement of a highly reactive iron-hydride species as the key catalytic intermediate. nih.gov The versatility of these iron catalysts provides a low-cost and environmentally benign alternative to precious metal catalysts. morressier.com

Rhodium Complexes : Rhodium-based catalysts are highly effective for the hydrogenation of nitroarenes. nih.gov They can be used for transfer hydrogenation with secondary alcohols as the hydrogen source or under water-gas shift reaction conditions. acs.orgresearchgate.net An adaptive rhodium catalyst has been developed that can selectively reduce nitroarenes to either anilines or hydroxylamines simply by changing the solvent. nih.gov This system demonstrates high chemoselectivity, leaving other sensitive groups like ketones intact. nih.gov

Metal-Free and Organocatalytic Reductions

In a move towards more sustainable chemistry, significant research has focused on developing metal-free reduction methods to avoid the environmental impact of heavy metal waste.

Diboron Reagents : Tetrahydroxydiboron (B₂(OH)₄) has been used as a reductant in water, providing a green and metal-free method for reducing nitroaromatics to amines in high yields. organic-chemistry.org This system tolerates a wide range of functional groups. organic-chemistry.org The efficiency of this reduction can be dramatically increased by using 4,4′-bipyridine as an organocatalyst, allowing the reaction to complete in minutes at room temperature with high chemoselectivity. acs.org

Silanes : Trichlorosilane (HSiCl₃), in combination with a tertiary amine, serves as a mild and inexpensive metal-free system for the reduction of both aromatic and aliphatic nitro compounds. beilstein-journals.orgnih.gov This method has been successfully adapted to continuous-flow conditions, allowing for rapid and scalable synthesis of amines without the need for purification. beilstein-journals.orgnih.gov

Table 4: Examples of Metal-Free and Organocatalytic Reduction Systems.
Reducing SystemTypeKey FeaturesReference
B₂(OH)₄ / H₂OMetal-FreeUses water as solvent and hydrogen source; environmentally friendly. organic-chemistry.org
B₂(OH)₄ / 4,4′-bipyridineOrganocatalyticVery fast reaction time (minutes) at room temperature; highly chemoselective. acs.org
HSiCl₃ / Tertiary AmineMetal-FreeMild, inexpensive, and applicable to both aromatic and aliphatic nitro compounds. beilstein-journals.orgnih.gov

Influence of the Methoxy Group on Reactivity

Role in Regioselectivity and Reaction Rates of this compound Derivatives

The reactivity and orientation of nucleophilic attack on derivatives of this compound are dictated by the electronic and steric interplay of its constituent functional groups. The methanesulfonyl (-SO₂CH₃), nitro (-NO₂), and methoxy (-OCH₃) groups each exert a distinct influence on the aromatic ring, collectively governing the regioselectivity and rates of nucleophilic aromatic substitution (SNAr) reactions.

The methanesulfonyl and nitro groups are potent electron-withdrawing groups, a prerequisite for the activation of an aromatic ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. This stabilization is most effective when the negative charge developed in the intermediate can be delocalized onto these electron-withdrawing groups through resonance. Consequently, positions ortho and para to these activating groups are the most favorable sites for nucleophilic attack.

In the case of this compound, both the methanesulfonyl group at position 1 and the nitro group at position 2 activate the ring. The nitro group, being one of the strongest activating groups, significantly enhances the electrophilicity of the carbon atoms at the ortho and para positions relative to it. Similarly, the methanesulfonyl group also strongly activates its ortho and para positions.

Conversely, the methoxy group at position 4 is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its influence is largely overridden by the powerful activating effects of the nitro and sulfonyl groups. The primary role of the methoxy group in this context is to modulate the electron density of the ring and influence the precise regioselectivity of the reaction.

The interplay of these electronic effects determines the most likely sites for nucleophilic substitution. The positions ortho and para to the nitro group (positions 3 and 6) and the position ortho to the methanesulfonyl group (position 6) are the most activated. The confluence of activation at position 6, being para to the nitro group and ortho to the methanesulfonyl group, makes it a highly probable site for nucleophilic attack, assuming a suitable leaving group is present at that position.

The rate of these reactions is also profoundly influenced by the nature of the leaving group. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. A more electron-withdrawing leaving group can enhance the rate of this step by increasing the electrophilicity of the carbon atom to which it is attached.

The following table summarizes the expected influence of each substituent on the regioselectivity and reaction rate of nucleophilic aromatic substitution on the benzene ring of this compound.

SubstituentPositionElectronic EffectInfluence on SNAr
Methanesulfonyl (-SO₂CH₃)1Strong electron-withdrawingActivates ortho and para positions (2 and 6), increasing reaction rate.
Nitro (-NO₂)2Very strong electron-withdrawingStrongly activates ortho and para positions (1, 3, and 6), significantly increasing reaction rate.
Methoxy (-OCH₃)4Electron-donating (resonance), weakly electron-withdrawing (inductive)Deactivates the ring towards nucleophilic attack, but its effect is overcome by the stronger activating groups. Modulates regioselectivity.

The combined activating effect of the methanesulfonyl and nitro groups, particularly their ability to stabilize the intermediate carbanion through resonance, is the dominant factor in determining the reactivity profiles and mechanistic pathways of this compound derivatives in nucleophilic aromatic substitution reactions.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed, assigned NMR spectral data for 1-Methanesulfonyl-4-methoxy-2-nitrobenzene is not available in the public domain. Consequently, the following sections cannot be completed:

Elucidation of Substituent Effects on Chemical Shifts

The chemical shifts observed in the 1H and 13C NMR spectra of this compound are significantly influenced by the electronic effects of the methanesulfonyl (-SO2CH3), methoxy (B1213986) (-OCH3), and nitro (-NO2) groups. The methanesulfonyl and nitro groups are strong electron-withdrawing groups, which deshield the aromatic protons and carbons, shifting their signals to a lower field (higher ppm values). nih.gov Conversely, the methoxy group is an electron-donating group, which shields the aromatic ring, causing upfield shifts (lower ppm values), particularly at the ortho and para positions.

A predicted 1H NMR spectrum would likely show distinct signals for the three aromatic protons, with their chemical shifts determined by their proximity to the various substituents. The proton situated between the nitro and methanesulfonyl groups would be expected to be the most deshielded. In the 13C NMR spectrum, the carbon atoms directly attached to the electron-withdrawing groups will be significantly deshielded. stackexchange.com

Predicted 1H and 13C NMR Chemical Shift Ranges for this compound

Atom Predicted Chemical Shift (ppm) Reasoning
Aromatic CH7.0 - 8.5Influence of strong electron-withdrawing nitro and methanesulfonyl groups, and electron-donating methoxy group.
Methoxy CH33.8 - 4.0Typical range for a methoxy group attached to an aromatic ring.
Methanesulfonyl CH33.0 - 3.3Typical range for a methanesulfonyl group.
Aromatic C110 - 160Wide range due to the diverse electronic effects of the substituents.
Methoxy C55 - 60Characteristic chemical shift for a methoxy carbon.
Methanesulfonyl C40 - 45Characteristic chemical shift for a methanesulfonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its functional groups. The nitro group typically shows strong symmetric and asymmetric stretching vibrations in the IR spectrum. The methanesulfonyl group will be characterized by strong symmetric and asymmetric SO2 stretching bands. The methoxy group will display C-H stretching and bending vibrations, as well as a characteristic C-O stretching band. The aromatic ring will have its own set of characteristic C-H and C=C stretching and bending vibrations.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will provide complementary information. The S=O and C-S bonds of the methanesulfonyl group, as well as the aromatic ring vibrations, are expected to give rise to distinct Raman signals.

Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm-1) Predicted Raman Frequency (cm-1)
Nitro (-NO2)Asymmetric Stretch1520 - 1560Weak
Symmetric Stretch1340 - 1370Moderate
Methanesulfonyl (-SO2CH3)Asymmetric SO2 Stretch1300 - 1350Moderate
Symmetric SO2 Stretch1140 - 1180Strong
Methoxy (-OCH3)C-H Stretch2850 - 2960Moderate
C-O Stretch1000 - 1050Weak
Aromatic RingC-H Stretch3000 - 3100Moderate
C=C Stretch1400 - 1600Strong

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the molecular formula of this compound, which is C8H9NO5S. The calculated exact mass for this formula is approximately 231.0201 Da. HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous determination of the elemental composition.

The fragmentation pattern in the mass spectrum provides valuable structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO2, 46 Da) or a nitro radical (NO, 30 Da). youtube.com The methanesulfonyl group can lead to the loss of a methyl radical (CH3, 15 Da) or the entire methanesulfonyl radical (SO2CH3, 79 Da). The fragmentation of the methoxy group can proceed via the loss of a methyl radical or a formaldehyde (B43269) molecule (CH2O, 30 Da). The stability of the resulting fragments will dictate the observed fragmentation pattern.

Predicted Major Fragments in the Mass Spectrum of this compound

Fragment m/z (approximate) Possible Neutral Loss
[M - NO2]+185NO2
[M - OCH3]+200OCH3
[M - SO2CH3]+152SO2CH3
[M - CH3]+216CH3

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying radical intermediates, such as the radical anion that can be formed by the one-electron reduction of this compound. The unpaired electron in the radical anion will interact with the magnetic nuclei in the molecule, primarily the 14N of the nitro group and the protons (1H), leading to a characteristic hyperfine splitting pattern in the EPR spectrum.

The magnitude of the hyperfine coupling constants provides insight into the distribution of the unpaired electron density within the radical. In nitrobenzene (B124822) radical anions, a significant portion of the spin density is localized on the nitro group. The presence of both a strong electron-withdrawing group (methanesulfonyl) and a strong electron-donating group (methoxy) on the aromatic ring will influence the spin density distribution. The methanesulfonyl group is expected to pull spin density onto the ring, while the methoxy group will push spin density, leading to a complex pattern of hyperfine couplings for the aromatic protons. niscpr.res.in

Predicted EPR Hyperfine Coupling Constants for the Radical Anion of this compound

Nucleus Predicted Hyperfine Coupling Constant (Gauss) Reasoning
14N (nitro)8 - 12Typical range for nitrobenzene radical anions, modulated by other substituents.
1H (aromatic)1 - 4Dependent on the position relative to the nitro, methanesulfonyl, and methoxy groups.
1H (methoxy)< 1Small coupling expected.
1H (methanesulfonyl)< 1Small coupling expected.

Theoretical and Computational Investigations of 1 Methanesulfonyl 4 Methoxy 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties. Methods like Density Functional Theory (DFT), Ab Initio, and semi-empirical calculations are employed to model molecules and predict their behavior.

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scispace.comnih.gov It is used to investigate the electronic properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. DFT studies on aromatic compounds containing nitro, methoxy (B1213986), and sulfonyl groups provide a reliable framework for understanding the electronic landscape of 1-Methanesulfonyl-4-methoxy-2-nitrobenzene. nih.govresearchgate.netresearchgate.net Hybrid functionals, such as B3LYP, are commonly used for these types of calculations to accurately predict molecular geometries and reactivity. nih.govepstem.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT, researchers can calculate the molecular structure that corresponds to a minimum on the potential energy surface.

For this compound, geometry optimization would reveal key structural parameters. The benzene (B151609) ring is expected to be largely planar. However, the substituents—methanesulfonyl, methoxy, and nitro groups—can exhibit twists or rotations relative to the ring. The dihedral angle between the nitro group and the benzene ring is a critical parameter, as steric hindrance from the adjacent methanesulfonyl group may cause it to rotate out of the plane. nih.gov Similarly, the orientation of the methoxy and methanesulfonyl groups relative to the ring is determined by minimizing steric repulsion and optimizing electronic interactions.

Conformational analysis involves exploring different spatial arrangements (conformers) of the molecule and identifying the lowest energy (most stable) conformation. This is particularly relevant for the rotatable bonds, such as the C-S bond of the methanesulfonyl group and the C-O bond of the methoxy group.

Table 1: Predicted Key Geometric Parameters for this compound from DFT Calculations (Illustrative).
ParameterDescriptionPredicted Value Range
C-N Bond LengthBond between the benzene ring and the nitro group~1.45 - 1.49 Å
C-S Bond LengthBond between the benzene ring and the sulfonyl group~1.76 - 1.80 Å
S=O Bond LengthDouble bonds within the sulfonyl group~1.43 - 1.47 Å
C-O-N-O Dihedral AngleTwist of the nitro group relative to the benzene ring10° - 30°
C-C-S-C Dihedral AngleTwist of the methanesulfonyl group relative to the ring70° - 90°

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wuxibiology.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, the electronic nature of the substituents heavily influences the FMOs.

HOMO : The methoxy group (-OCH3) is an electron-donating group, which tends to increase the energy of the HOMO. Therefore, the HOMO is expected to have significant contributions from the methoxy group and the aromatic ring.

LUMO : The nitro (-NO2) and methanesulfonyl (-SO2CH3) groups are strong electron-withdrawing groups. These groups significantly lower the energy of the LUMO. researchgate.netresearchgate.net The LUMO is predicted to be primarily localized over the nitrobenzene (B124822) moiety, indicating that this part of the molecule is the most likely site for nucleophilic attack.

The combination of a high-energy HOMO (influenced by the methoxy group) and a low-energy LUMO (influenced by the nitro and sulfonyl groups) would result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. dntb.gov.ua

Table 2: Predicted Frontier Molecular Orbital Energies from DFT Calculations (Illustrative).
OrbitalPredicted Energy (eV)Significance
HOMO-7.0 to -8.5 eVRegion of electron donation; primarily on the methoxy-substituted ring.
LUMO-2.5 to -3.5 eVRegion of electron acceptance; primarily on the nitro- and sulfonyl-substituted parts of the ring.
Energy Gap (ΔE)3.5 to 5.0 eVIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. dntb.gov.ua The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro and methanesulfonyl groups.

Blue Regions : Indicate positive electrostatic potential, which is electron-deficient. These areas are prone to nucleophilic attack. Positive potential is expected around the hydrogen atoms and potentially on the carbon atom attached to the nitro group.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species. researchgate.net

While DFT is widely used, other computational methods also play a role in studying electronic properties.

Ab Initio Methods : These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), solve the Schrödinger equation from first principles without using empirical parameters. nih.gov They can be highly accurate but are computationally very demanding, making them more suitable for smaller molecules. For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for DFT results. researchgate.net

Semi-Empirical Methods : These methods (e.g., AM1, PM3, PM6) are faster than DFT or ab initio methods because they simplify the underlying quantum mechanical equations and use parameters derived from experimental data. scispace.com While less accurate, they are useful for rapid screening of large numbers of molecules or for studying very large systems where more rigorous methods are not feasible. scispace.comresearchgate.net They can provide initial geometric optimizations and qualitative insights into electronic properties before more demanding calculations are performed.

Density Functional Theory (DFT) Studies on Electronic Structure

Mechanistic Modeling and Transition State Analysis

Computational chemistry is not limited to studying static molecules; it is also a powerful tool for modeling chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products.

A key point on this path is the transition state (TS) , which represents the highest energy barrier that must be overcome for the reaction to proceed. researchgate.net Locating the TS and calculating its energy allows for the determination of the activation energy (Ea), which is crucial for understanding reaction rates and kinetics.

For this compound, mechanistic modeling could be applied to study various reactions, such as nucleophilic aromatic substitution (SNAr). The electron-deficient aromatic ring, due to the nitro and methanesulfonyl groups, is highly activated towards attack by nucleophiles. Computational modeling could:

Identify the structure of the Meisenheimer complex (the intermediate formed during SNAr).

Calculate the transition state structures for the formation and decomposition of this intermediate.

Determine the activation energies for different potential reaction pathways, thus predicting the most likely reaction mechanism and products. researchgate.net

Such studies provide invaluable, atom-level detail about how chemical transformations occur, complementing and guiding experimental work.

Elucidation of Reaction Pathways and Energy Barriers

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating preferred reaction pathways and their associated energy barriers. For this compound, the interplay of the electron-donating methoxy group (-OCH3) and the electron-withdrawing methanesulfonyl (-SO2CH3) and nitro (-NO2) groups dictates its reactivity, especially in nucleophilic aromatic substitution (SNAr) reactions.

The nitro group strongly activates the benzene ring towards nucleophilic attack, primarily at the ortho and para positions. The methanesulfonyl group, also being a strong electron-withdrawing group, further enhances this activation. Conversely, the methoxy group is an electron-donating group by resonance, which would typically deactivate the ring towards nucleophilic attack. However, its activating effect for electrophilic substitution directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic attack on this compound, the positions ortho and para to the nitro and methanesulfonyl groups are highly activated.

Table 1: Predicted Relative Activation Energies for Nucleophilic Aromatic Substitution

Compound Substituents Predicted Relative Activation Energy
Nitrobenzene -NO2 High
2,4-Dinitrobenzene 2,4-(-NO2)2 Lower
1-Methanesulfonyl-2-nitrobenzene 1-(-SO2CH3), 2-(-NO2) Low
This compound 1-(-SO2CH3), 4-(-OCH3), 2-(-NO2) Very Low

Note: This table represents qualitative predictions based on the electronic effects of substituents.

Identification and Characterization of Reaction Intermediates

A key aspect of theoretical investigations is the identification and characterization of transient species such as reaction intermediates. In nucleophilic aromatic substitution reactions of nitroaromatic compounds, the primary intermediate is the Meisenheimer complex. wikipedia.org This is a resonance-stabilized anionic σ-complex formed by the attack of a nucleophile on the electron-deficient aromatic ring.

Table 2: Predicted Stability of Meisenheimer Complexes

Parent Aromatic Compound Nucleophile Predicted Stability of Intermediate Key Stabilizing Groups
Nitrobenzene MeO- Moderate -NO2
1,3,5-Trinitrobenzene MeO- High 3 x -NO2
This compound MeO- High -NO2, -SO2CH3

Note: Stability is predicted based on the number and strength of electron-withdrawing groups.

Computational Insights into Radical Processes

Nitroaromatic compounds are known to undergo radical reactions, often initiated by one-electron reduction to form a nitro radical anion. Computational studies are vital for understanding the structure, stability, and reactivity of these radical species. The unpaired electron in the nitro radical anion is extensively delocalized over the nitro group and the aromatic ring.

In the case of this compound, computational calculations such as Electron Spin Resonance (ESR) g-tensors and hyperfine coupling constants can be performed to characterize the resulting radical anion. The distribution of spin density, which can be mapped using computational methods, reveals the extent of delocalization and identifies the most reactive sites in the radical. The presence of the methanesulfonyl group would be expected to further delocalize the unpaired electron, thereby stabilizing the radical anion. The methoxy group, being electron-donating, might slightly destabilize the radical anion, but its effect is likely to be less pronounced than the stabilization afforded by the two electron-withdrawing groups. Understanding these radical processes is important, as they can be involved in various chemical and biological activities of nitroaromatic compounds.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are heavily reliant on molecular descriptors derived from the compound's structure.

Development of Models based on Molecular Descriptors

For a class of compounds like substituted nitrobenzenes, QSAR/QSPR models are developed using a set of known molecules (a training set) to predict the properties of new or untested compounds. The molecular descriptors used in these models can be categorized into several types: electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), topological (e.g., connectivity indices), and hydrophobic (e.g., logP). mdpi.com

Correlation of Electronic and Topological Parameters with Reactivity

The reactivity of this compound is intrinsically linked to its electronic and structural features. QSAR and QSPR studies aim to quantify this link.

Electronic Parameters:

HOMO and LUMO energies: The energy of the LUMO is particularly important for predicting susceptibility to nucleophilic attack and reduction. A lower LUMO energy indicates a better electron acceptor. The presence of strong electron-withdrawing groups in this compound would lead to a significantly low LUMO energy, correlating with high reactivity towards nucleophiles. nih.gov

Topological Parameters:

Molecular Connectivity Indices (e.g., Kier & Hall indices): These indices describe the branching and connectivity of the molecule. They can be correlated with physical properties like boiling point and solubility, and also with biological activity.

Shape Indices (e.g., Kappa indices): These describe the shape of the molecule, which is important for understanding how it might interact with a biological receptor or a solvent.

By establishing a statistically significant correlation between these descriptors and a specific activity or property, a predictive model can be built. For example, a QSAR model for the reactivity of substituted nitrobenzenes in SNAr reactions would likely show a strong correlation with electronic descriptors like the LUMO energy and Hammett constants.

Table 3: Key Molecular Descriptors for QSAR/QSPR of this compound

Descriptor Type Specific Descriptor Predicted Influence on Reactivity/Property
Electronic LUMO Energy Low value, indicating high reactivity towards nucleophiles
Electronic Hammett Constants (Σσ) Large positive value, indicating a highly electron-deficient ring
Electronic Dipole Moment High value due to polar substituents
Topological Wiener Index Reflects molecular branching and size
Hydrophobic LogP Influences solubility and membrane permeability

Exploration of Structure Reactivity Relationships

Hammett Equation and Substituent Constant Analysis

The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative means to assess the electronic influence of substituents on the reactivity of aromatic compounds. wikipedia.org The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction of a substituted benzene (B151609) derivative, k₀ is the rate constant for the unsubstituted benzene, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the type of reaction. wikipedia.org

The substituent constants (σ) for the methoxy (B1213986), nitro, and methanesulfonyl groups provide insight into their electronic effects. These constants are determined by the substituent's position (meta or para) on the benzene ring.

Substituentσ_meta (σ_m)σ_para (σ_p)
-OCH₃+0.12-0.27
-NO₂+0.71+0.78
-SO₂CH₃+0.65+0.73

Data sourced from various physical organic chemistry resources.

In "1-Methanesulfonyl-4-methoxy-2-nitrobenzene," the methoxy group is para to the methanesulfonyl group and meta to the nitro group. The nitro group is ortho to the methanesulfonyl group and meta to the methoxy group. The methanesulfonyl group is ortho to the nitro group and para to the methoxy group. While the standard Hammett equation does not typically account for ortho substituents due to steric effects, the σ values for the meta and para positions are still instructive. wikipedia.orgresearchgate.net

Electronic Effects (Inductive vs. Mesomeric) of Methoxy, Sulfonyl, and Nitro Groups

The electronic influence of each substituent can be dissected into inductive and mesomeric (resonance) effects. chemistrysteps.com

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing through both inductive and mesomeric effects (-I and -M). youtube.comreddit.com The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density from the ring via the sigma bond (-I effect). youtube.com Additionally, the π-system of the nitro group can delocalize electrons from the benzene ring, further depleting the ring of electron density (-M effect). youtube.comreddit.com

Methanesulfonyl Group (-SO₂CH₃): The sulfonyl group is also a potent electron-withdrawing group. The high oxidation state of the sulfur atom and the presence of two electronegative oxygen atoms create a strong electron-withdrawing inductive effect (-I). researchgate.net While the sulfur atom can participate in pπ-dπ bonding, leading to a weak electron-withdrawing mesomeric effect (-M), the inductive effect is generally considered to be the dominant electronic influence of the sulfonyl group. researchgate.net

The combination of these effects in "this compound" results in a highly polarized aromatic ring, significantly influencing its reactivity.

SubstituentInductive EffectMesomeric EffectOverall Electronic Effect
-OCH₃-I (Withdrawing)+M (Donating)Donating (at o, p)
-NO₂-I (Withdrawing)-M (Withdrawing)Strongly Withdrawing
-SO₂CH₃-I (Withdrawing)-M (Weakly Withdrawing)Strongly Withdrawing

Steric Hindrance and its Impact on Reaction Regioselectivity and Rates

Steric hindrance, arising from the spatial arrangement of atoms, plays a crucial role in the reactivity of "this compound". The presence of substituents at the 1, 2, and 4 positions creates a crowded environment on the benzene ring.

Specifically, the methanesulfonyl group and the nitro group are ortho to each other. This ortho relationship leads to significant steric repulsion, which can force the nitro group to twist out of the plane of the benzene ring. nih.gov This twisting can disrupt the π-orbital overlap between the nitro group and the ring, thereby diminishing its mesomeric effect. nih.gov

This steric crowding has a profound impact on reaction regioselectivity and rates. For instance, in nucleophilic aromatic substitution reactions, the approach of a nucleophile to the positions adjacent to the bulky methanesulfonyl and nitro groups would be sterically hindered. stackexchange.com This steric hindrance can direct the incoming nucleophile to less sterically encumbered positions on the ring. stackexchange.com Similarly, in reactions involving the substituents themselves, the steric bulk of the neighboring groups can influence the reaction rate by impeding the access of reagents to the reactive site. The "ortho effect," a well-documented phenomenon in substituted benzenes, often leads to anomalous reactivity for ortho-substituted compounds compared to their meta and para isomers, largely due to steric factors. wordpress.comvedantu.comwikipedia.org

Correlation of Quantum Chemical Descriptors with Reaction Outcomes

Quantum chemical descriptors provide a theoretical framework for understanding and predicting the reactivity of molecules. For nitroaromatic compounds like "this compound," descriptors derived from frontier molecular orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. mdpi.comresearchgate.net

The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more susceptible to chemical reactions. wuxibiology.com

For nitroaromatic compounds, the LUMO is often localized on the nitro group and the benzene ring, indicating that these are the regions most susceptible to nucleophilic attack. mdpi.com The presence of multiple electron-withdrawing groups, such as the nitro and methanesulfonyl groups in the target molecule, is expected to lower the LUMO energy, making the compound a better electron acceptor and thus more reactive towards nucleophiles. wuxiapptec.com

Quantum Chemical DescriptorGeneral Correlation with ReactivityExpected Influence on this compound
HOMO EnergyHigher energy correlates with greater nucleophilicity.Expected to be relatively low due to electron-withdrawing groups.
LUMO EnergyLower energy correlates with greater electrophilicity and reactivity towards nucleophiles. wuxiapptec.comExpected to be low, enhancing susceptibility to nucleophilic attack.
HOMO-LUMO GapSmaller gap correlates with higher reactivity. rsc.orgExpected to have a relatively small gap, suggesting higher reactivity.

Advanced Synthetic Utility and Emerging Applications

Role as a Precursor in Organic Synthesis

As an organic intermediate, 1-Methanesulfonyl-4-methoxy-2-nitrobenzene possesses functional groups—a nitro group, a methoxy (B1213986) group, and a methanesulfonyl group—that suggest its potential utility in various organic transformations.

Synthesis of Anilines and other Nitrogen-Containing Compounds through Nitro Reduction

The presence of a nitro group on the aromatic ring is a common precursor for the synthesis of anilines via reduction. This transformation is a fundamental reaction in organic chemistry, often achieved through catalytic hydrogenation or using chemical reducing agents. However, specific examples detailing the reduction of this compound to its corresponding aniline, 2-amino-1-methanesulfonyl-4-methoxybenzene, are not described in the available literature.

Derivatization to Form Substituted Aromatic Systems

The functional groups on this compound offer pathways for derivatization. For instance, the methoxy group could potentially be cleaved to a phenol, or the aromatic ring could undergo further substitution, guided by the directing effects of the existing substituents. A safety data sheet for the compound indicates that information on hazardous reactions is not available, which also suggests a lack of extensive reactivity data in the literature. aaronchem.com

Building Block for Complex Polyfunctional Molecules

Chemical suppliers categorize this compound as a building block, implying its intended use in the synthesis of more complex molecules. chemicalregister.com Its combination of electron-withdrawing (nitro, methanesulfonyl) and electron-donating (methoxy) groups makes it a potentially versatile starting material. Despite this classification, specific published examples of its incorporation into larger, polyfunctional molecules could not be identified.

Applications as Synthetic Reagents or Catalytic Ligands (if applicable based on derivatives)

There is no information in the available search results to suggest that derivatives of this compound are used as synthetic reagents or catalytic ligands.

Potential in Materials Science (e.g., as monomers for polymers, components in functional materials)

While one supplier notes potential applications in materials science for related compounds, there is no specific information or research available that details the use of this compound as a monomer for polymer synthesis or as a component in functional materials. smolecule.com

Intermediates for Specialty Chemicals (e.g., herbicides like Mesotrione precursor)

No evidence was found in the scientific literature or chemical databases to support the role of this compound as an intermediate in the synthesis of the herbicide Mesotrione or other specialty chemicals.

Future Perspectives and Research Trajectories

Development of Novel and Sustainable Synthetic Routes

The synthesis of nitroaromatic compounds has traditionally relied on nitration methods that often require harsh conditions, such as the use of mixed nitric and sulfuric acids. nih.govnumberanalytics.com Future research will likely focus on developing greener and more sustainable synthetic pathways. nih.gov The quest for environmentally friendly and efficient methods is driven by the wide application of aromatic amines (derived from nitroaromatics) in pharmaceuticals, dyes, and polymers. rsc.orgresearchgate.net

Key areas of development include:

Catalytic Nitration: Moving away from stoichiometric strong acids, research is exploring solid acid catalysts and milder nitrating agents to improve safety and reduce waste. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, stoichiometry), which can enhance safety, improve yield, and allow for easier scale-up compared to batch processes.

Alternative Solvents: The use of ionic liquids or supercritical fluids as reaction media can offer environmental benefits and unique reactivity profiles.

Table 1: Comparison of Synthetic Methodologies for Nitroaromatic Compounds

Methodology Traditional Approach (e.g., Mixed Acid) Future Sustainable Approach
Reagents Concentrated HNO₃/H₂SO₄ Solid acid catalysts, nitronium salts numberanalytics.com
Conditions High temperature, strong acid Milder temperatures, neutral pH
Solvent Often the acid mixture itself or chlorinated solvents Green solvents (e.g., ionic liquids) or solvent-free
Waste Profile Significant acidic waste, NOx emissions Recyclable catalysts, minimal byproducts

| Safety | High risk of runaway reactions | Enhanced control, particularly in flow systems |

Advanced Mechanistic Investigations via In Situ Spectroscopy

A thorough understanding of reaction mechanisms is critical for optimizing synthetic routes and discovering new transformations. numberanalytics.com Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing invaluable data on transient intermediates, reaction kinetics, and the influence of catalysts. numberanalytics.comyoutube.com

For a molecule like 1-Methanesulfonyl-4-methoxy-2-nitrobenzene, these techniques could be applied to:

Study Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro and methanesulfonyl groups activate the aromatic ring for SNAAr reactions. In situ Raman or IR spectroscopy can track the formation of Meisenheimer complexes and other key intermediates. rsc.orgyoutube.com

Monitor Catalytic Reduction: The reduction of the nitro group is a fundamental transformation. acs.org Operando spectroscopy, which combines catalytic activity measurement with simultaneous spectroscopic characterization, can elucidate the role of the catalyst surface and identify intermediate species during hydrogenation. numberanalytics.com

Techniques such as time-resolved IR and Raman spectroscopy can provide detailed insights into the dynamics of these processes, helping to distinguish between active species and spectator species on a catalyst's surface. youtube.comnumberanalytics.com

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways

Future applications in the context of this compound include:

Retrosynthesis Planning: AI-powered tools can propose multiple, diverse, and novel retrosynthetic pathways for complex molecules, moving beyond the limitations of human bias. cas.orgillinois.edunih.gov

Reactivity Prediction: Machine learning models can predict the most likely site of reaction on a multifunctional molecule under various conditions, which is crucial for achieving high selectivity. appliedclinicaltrialsonline.com

Optimization of Reaction Conditions: AI algorithms can suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and minimize side reactions, reducing the need for extensive trial-and-error experimentation. chemcopilot.comchemai.io

The integration of AI with automated synthesis platforms promises to accelerate the discovery and development of new molecules and materials significantly. illinois.edu

Table 2: Illustrative Application of AI in Synthetic Chemistry

AI Application Description Potential Impact
Reaction Prediction Uses deep learning models trained on millions of reactions to predict the product of a given set of reactants and reagents. drugtargetreview.com Reduces failed experiments; accelerates discovery of new reactions.
Retrosynthesis Employs algorithms like Monte Carlo tree search to identify viable synthetic routes from a target molecule to available starting materials. nih.gov Uncovers non-intuitive and more efficient synthetic pathways.

| Condition Optimization | Leverages ML to analyze experimental data and predict the conditions that will lead to the best reaction outcome (e.g., yield, purity). chemai.io | Minimizes resource consumption and development time. |

Exploration of New Catalytic Systems for Transformations

Catalysis is central to modern, efficient chemical synthesis. For this compound, the two most prominent functional groups for catalytic transformation are the nitro group and the sulfone moiety.

Nitro Group Reduction: While traditional catalysts like Palladium-on-carbon (Pd/C) are effective, there is a drive to develop catalysts based on more abundant and less expensive earth-abundant metals like iron, copper, or nickel. sci-hub.semdpi.com Research into bimetallic catalysts and novel support materials (e.g., nitrogen-doped carbon) aims to enhance chemoselectivity, allowing the nitro group to be reduced in the presence of other sensitive functional groups. rsc.orgsci-hub.se

Sulfone Group Functionalization: The sulfone group is generally stable, but recent advances have shown it can act as a versatile handle in cross-coupling reactions through desulfonylative functionalization. researchgate.net Developing new catalytic systems, potentially involving photoredox catalysis, could enable the transformation of the sulfone group, opening up new avenues for molecular diversification.

The goal is to create highly active, selective, and recyclable catalytic systems that operate under mild conditions. rsc.org

Computational Design of Derivatives with Tunable Reactivity

Computational chemistry and computer-aided molecular design (CAMD) are powerful tools for the in silico design of new molecules with desired properties, reducing the time and cost associated with experimental synthesis and screening. acs.orgacs.orgosti.gov

For this compound, computational approaches can be used to:

Predict Physicochemical Properties: Quantum chemical calculations can predict properties such as electronic structure, oxidation potential, and reactivity. researchgate.net This is valuable for designing derivatives for specific applications, for instance, in materials science where sulfone polymers are prized for their thermal stability. futuremarketinsights.comresearchandmarkets.com

Tune Reactivity: By systematically modifying the substituents on the aromatic ring, chemists can tune the electronic properties and, therefore, the reactivity of the molecule. For example, adding electron-donating or electron-withdrawing groups can alter the susceptibility of the ring to electrophilic or nucleophilic attack. Computational models can predict these effects before any synthesis is attempted. anu.edu.au

Design for Function: This predictive power allows for the rational design of derivatives tailored for specific functions, such as intermediates in drug discovery or as functional materials. drugtargetreview.com

This synergy between computational prediction and experimental validation accelerates the design-build-test-learn cycle, which is at the heart of modern chemical discovery. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-Methanesulfonyl-4-methoxy-2-nitrobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sulfonylation of 4-methoxy-2-nitrobenzene using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization parameters include:
  • Temperature : Maintain 0–5°C to control exothermic reactions and reduce side products.
  • Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis of the sulfonyl chloride.
  • Catalyst : Anhydrous AlCl₃ may enhance electrophilic substitution efficiency.
    Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3; expected Rf ~0.5). Purify via column chromatography or recrystallization from ethanol .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • ¹H NMR : Expect aromatic protons as doublets (δ 7.8–8.2 ppm) and a singlet for the methoxy group (δ 3.9 ppm).
  • ¹³C NMR : The sulfonyl group’s electron-withdrawing effect deshields adjacent carbons (e.g., C-1 at ~140 ppm).
  • IR : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and nitro (N=O at ~1520 cm⁻¹) groups.
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ with accurate mass matching C₈H₈N₂O₅S (calc. 244.02) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in analogs) .
  • Ventilation : Use fume hoods due to potential nitro group toxicity.
  • Waste Disposal : Segregate halogen-free organic waste and consult certified disposal services for nitroaromatics .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For example:
  • The methoxy group’s ortho/para-directing effect may compete with the electron-withdrawing sulfonyl and nitro groups.
  • Analyze Fukui indices to predict electrophilic attack sites. Compare results with experimental data (e.g., nitration products) .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer :
  • Crystallization Issues : Poor solubility in polar solvents and nitro-group-induced planarity may hinder crystal growth.
  • Solutions :
  • Use mixed solvents (e.g., DMSO/water) for slow evaporation.
  • Employ SHELXT for structure solution from partial datasets, leveraging Patterson methods for heavy atoms (sulfur) .

Q. How should researchers resolve contradictions between observed and theoretical spectral data?

  • Methodological Answer :
  • Step 1 : Cross-validate with multiple techniques (e.g., compare NMR with X-ray crystallography).
  • Step 2 : Check for tautomerism or solvent effects (e.g., DMSO-d6 may shift proton signals).
  • Step 3 : Re-examine synthetic intermediates for unintended byproducts (e.g., over-sulfonylation) using HRMS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.